molecular formula C8H8N4O2 B3032311 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione CAS No. 140707-19-3

4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B3032311
CAS No.: 140707-19-3
M. Wt: 192.17 g/mol
InChI Key: BROWTRWEXZXSAD-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione is an organic compound that features a triazolidine ring substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of 4-aminophenylhydrazine with maleic anhydride under controlled conditions. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the triazolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product, and purification steps such as recrystallization or chromatography are employed to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: Shares the aminophenyl group but lacks the triazolidine ring.

    1,2,4-Triazolidine-3,5-dione: Lacks the aminophenyl substitution.

Uniqueness

4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione is unique due to the combination of the triazolidine ring and the aminophenyl group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from its simpler analogs.

Properties

IUPAC Name

4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H,9H2,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROWTRWEXZXSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471382
Record name 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140707-19-3
Record name 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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